3-Pinanone
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Overview
Description
3-Pinanone, also known as dihydrocarvone, is a cyclic ketone that is widely used in the chemical industry. It is a colorless liquid with a pleasant odor and is commonly used as a flavoring agent in food, cosmetics, and perfumes. In recent years, 3-Pinanone has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
Synthesis Techniques
3-Pinanone, derived from α-pinene, has been a subject of research for its synthesis methods. A study by Zang Yunxiao et al. (2009) demonstrated an efficient synthesis of 2-hydroxy-3-pinanone from α-pinene using tert-butyl alcohol as a cosolvent, achieving a 60% yield, which is a significant advancement in the field (Zang Yunxiao et al., 2009). Similarly, Wang Shi-fa (2012) developed a selective oxidation method from (-)-α-pinene to produce (+)-2-hydroxy-3-pinanone, achieving a high purity and yield of the product (Wang Shi-fa, 2012).
Chemical Properties and Applications
The research by A. Solladié-Cavallo et al. (2001) on 1,4-oxazin-2-one, derived from 2-pinanone, illustrates the potential applications in organic chemistry, particularly in the study of molecular structure and conformation (A. Solladié-Cavallo et al., 2001). Additionally, the study by G. Buchbauer and A. Shafii‐Tabatabai (2003) explored the influence of chirality in 3-pinanone on flavor, indicating its potential in flavor chemistry (G. Buchbauer & A. Shafii‐Tabatabai, 2003).
Advanced Material Applications
The synthesis of 4-Arylidene-2-hydroxy-3-pinanones from (-)-α-pinene, as researched by Bai Xu et al. (2012), demonstrates its application in material science, particularly for its ultraviolet absorption characteristics, making it a potential candidate for UV absorbents (Bai Xu et al., 2012).
Catalysis and Organic Reactions
A novel approach to verbenone synthesis using ruthenium nanoparticles in the presence of 3-pinanone was investigated by Mariem Rauchdi et al. (2018), signifying its role in catalysis and organic reaction processes (Mariem Rauchdi et al., 2018).
properties
CAS RN |
15358-88-0 |
---|---|
Product Name |
3-Pinanone |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
MQPHVIPKLRXGDJ-UHFFFAOYSA-N |
SMILES |
CC1C2CC(C2(C)C)CC1=O |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1=O |
density |
0.963-0.969 |
Other CAS RN |
547-60-4 18358-53-7 30469-22-8 15358-88-0 |
physical_description |
Colourless liquid; Cedar camphor aroma |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
synonyms |
pinocamphone pinocamphone, (1alpha,2beta,5alpha)-isomer pinocamphone, (1S-(1alpha,2beta,5alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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